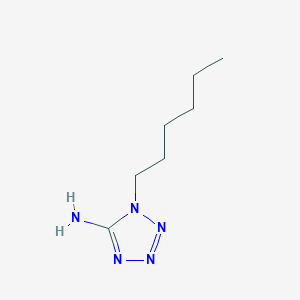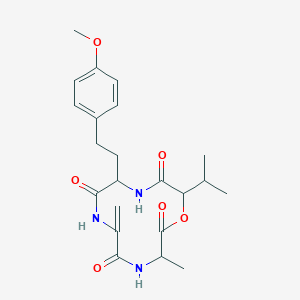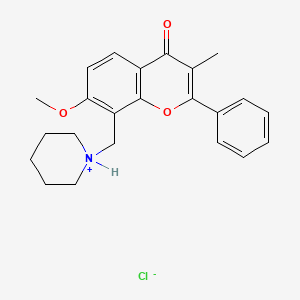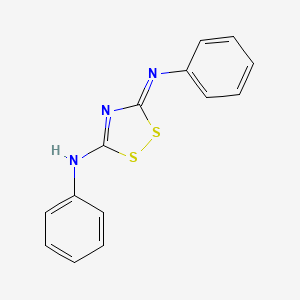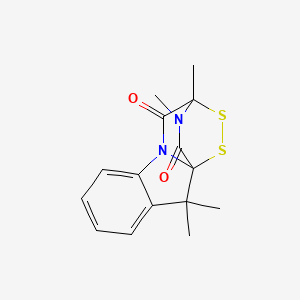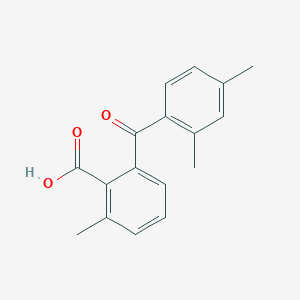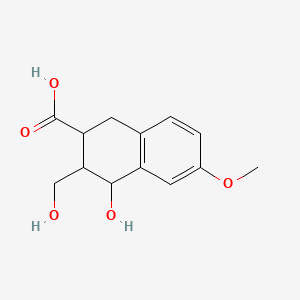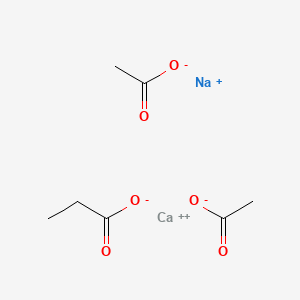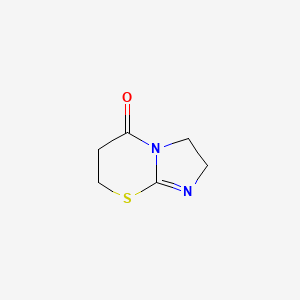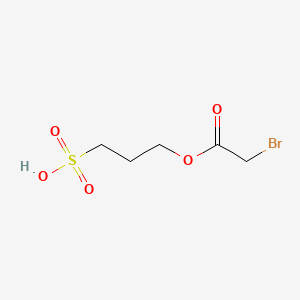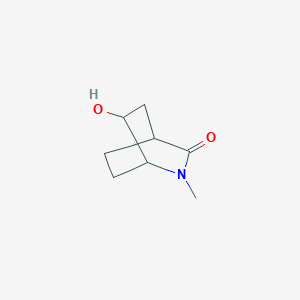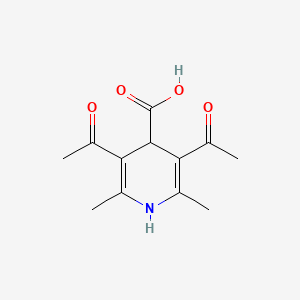
3,5-diacetyl-2,6-dimethyl-1,4-dihydropyridine-4-carboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Diacetyl-2,6-dimethyl-1,4-dihydropyridine-4-carboxylic acid is a chemical compound with the molecular formula C11H15NO2. It is a derivative of dihydropyridine, a class of compounds known for their biological and pharmacological activities. This compound is characterized by the presence of acetyl groups at the 3 and 5 positions, and methyl groups at the 2 and 6 positions on the dihydropyridine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3,5-Diacetyl-2,6-dimethyl-1,4-dihydropyridine-4-carboxylic acid can be synthesized through various methods. One common approach involves the reaction of acetyl acetone with the corresponding aldehyde and ammonia gas. This reaction typically occurs under reflux conditions in an alcohol-alkaline medium for 8-10 hours .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced equipment and techniques, such as continuous flow reactors, can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Diacetyl-2,6-dimethyl-1,4-dihydropyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the compound into different dihydropyridine derivatives.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various pyridine and dihydropyridine derivatives, which can have different biological and pharmacological properties.
Applications De Recherche Scientifique
3,5-Diacetyl-2,6-dimethyl-1,4-dihydropyridine-4-carboxylic acid has several scientific research applications:
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in organic synthesis.
Mécanisme D'action
The mechanism of action of 3,5-diacetyl-2,6-dimethyl-1,4-dihydropyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of certain enzymes involved in metabolic processes. The compound may also interact with calcium channels, leading to the modulation of calcium ion flow in cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Diacetyl-1,4-dihydro-2,6-lutidine: Similar in structure but lacks the carboxylic acid group.
Diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate: Contains ester groups instead of acetyl groups.
4-Phenyl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate: Contains phenyl and ester groups.
Uniqueness
3,5-Diacetyl-2,6-dimethyl-1,4-dihydropyridine-4-carboxylic acid is unique due to the presence of both acetyl and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various synthetic and research applications .
Propriétés
Numéro CAS |
27296-06-6 |
|---|---|
Formule moléculaire |
C12H15NO4 |
Poids moléculaire |
237.25 g/mol |
Nom IUPAC |
3,5-diacetyl-2,6-dimethyl-1,4-dihydropyridine-4-carboxylic acid |
InChI |
InChI=1S/C12H15NO4/c1-5-9(7(3)14)11(12(16)17)10(8(4)15)6(2)13-5/h11,13H,1-4H3,(H,16,17) |
Clé InChI |
FWQMVTACSLVNOW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(C(=C(N1)C)C(=O)C)C(=O)O)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[Hydroxy(4-methylphenyl)methyl]naphthalene-1,4-dione](/img/structure/B12799512.png)
